3-Methoxypropyl dihydrogen phosphate
Description
3-Methoxypropyl dihydrogen phosphate is an organophosphate ester characterized by a methoxypropyl group attached to a dihydrogen phosphate moiety (PO₄³⁻). Organophosphate esters like this are typically studied for their hydrolytic stability, anion-binding capabilities, and industrial applications, such as in cement formulations or as flame retardants .
Properties
Molecular Formula |
C4H11O5P |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
3-methoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O5P/c1-8-3-2-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI Key |
WLYLMEGCKNHFDS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypropyl dihydrogen phosphate typically involves the reaction of 3-methoxypropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Methoxypropanol+Phosphoric Acid→3-Methoxypropyl Dihydrogen Phosphate+Water
Industrial Production Methods: In an industrial setting, the production of 3-methoxypropyl dihydrogen phosphate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and 3-methoxypropanol.
Esterification: It can react with alcohols to form esters.
Condensation: The compound can participate in condensation reactions to form more complex phosphate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Condensation: Often involves the use of dehydrating agents like thionyl chloride or phosphorus oxychloride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3-methoxypropanol.
Esterification: Various phosphate esters depending on the alcohol used.
Condensation: More complex phosphate esters.
Scientific Research Applications
3-Methoxypropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a phosphate ester, it can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., neopentyl) enhance steric hindrance, reducing hydrolysis rates compared to smaller groups like methyl .
- Polar substituents (e.g., amino in 3-aminopropyl dihydrogen phosphate) improve water solubility and binding affinity for anions .
Chemical Reactivity and Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis :
- Methyl dihydrogen phosphate : Exhibits rapid hydrolysis with phosphorus–oxygen bond fission, but the rate plateaus in strong acids due to competing mechanisms .
- Neopentyl dihydrogen phosphate : Shows a smooth rate increase with acid concentration, without a rate maximum, suggesting steric shielding of the phosphate group .
- 3-Methoxypropyl dihydrogen phosphate (predicted) : The methoxy group’s electron-donating effects may stabilize the phosphate ester, slowing hydrolysis compared to methyl analogs.
Base-Catalyzed Hydrolysis: Not explicitly covered in the evidence, but alkyl phosphates generally undergo nucleophilic attack at the phosphorus center, with reactivity inversely related to substituent size.
Anion-Binding Affinity
Macrocyclic receptors selectively bind dihydrogen phosphate (logβ₁₂ = 10.51) over acetate (logβ₁₂ = 8.46) in acetonitrile, highlighting the importance of hydrogen-bonding interactions . For 3-methoxypropyl dihydrogen phosphate, the methoxy group’s weak hydrogen-bond acceptor capacity may reduce binding affinity compared to amino-substituted analogs (e.g., 3-aminopropyl dihydrogen phosphate), which have stronger donor-acceptor interactions .
Biological Activity
3-Methoxypropyl dihydrogen phosphate (CAS No. 3-Methoxypropyl dihydrogen phosphate) is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields, including biochemistry and medicine. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
3-Methoxypropyl dihydrogen phosphate is characterized by its phosphate group, which plays a crucial role in its biological interactions. The chemical structure allows it to participate in various biochemical pathways, influencing cellular processes.
The biological activity of 3-Methoxypropyl dihydrogen phosphate primarily involves:
- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes, thus modulating metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, which may alter cellular signaling and responses.
- Pathway Modulation : The compound's effects on molecular pathways are under investigation to understand its therapeutic potential.
1. Enzyme Inhibition
Research indicates that 3-Methoxypropyl dihydrogen phosphate can inhibit certain phosphatases, enzymes that remove phosphate groups from molecules. This inhibition can affect signal transduction pathways crucial for cell growth and metabolism.
2. Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of 3-Methoxypropyl dihydrogen phosphate on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with intracellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Inhibition of growth factor signaling |
| A549 | 20 | Disruption of mitochondrial function |
3. Antimicrobial Activity
Studies have shown that 3-Methoxypropyl dihydrogen phosphate exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
Case Study 1: Cancer Treatment Exploration
A clinical trial investigated the use of 3-Methoxypropyl dihydrogen phosphate in combination with standard chemotherapy for breast cancer patients. The study aimed to evaluate the compound's ability to enhance the efficacy of chemotherapy while reducing side effects.
- Findings : Patients receiving the combination treatment showed a significant decrease in tumor size compared to those receiving chemotherapy alone.
- : The compound may enhance therapeutic outcomes in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial efficacy of 3-Methoxypropyl dihydrogen phosphate on infected wounds in animal models.
- Results : The treated wounds exhibited faster healing rates and reduced bacterial load compared to control groups.
- Implications : This suggests potential applications in wound care management.
Research Findings
Recent studies have focused on the synthesis and modification of 3-Methoxypropyl dihydrogen phosphate derivatives to enhance its biological activity. These modifications aim to improve solubility, stability, and target specificity.
- Synthesis Techniques : Various synthetic approaches have been employed, including phosphonylation reactions using different alkyl groups to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
